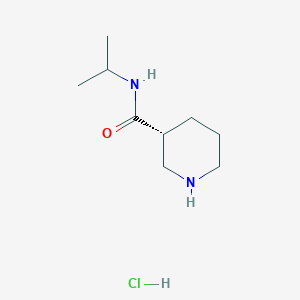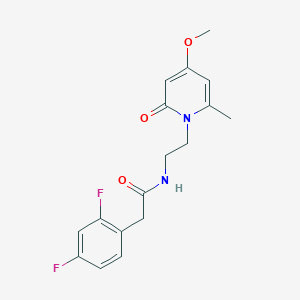![molecular formula C20H19BrN4O2 B2532532 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide CAS No. 2097888-90-7](/img/structure/B2532532.png)
3-[(5-bromopyrimidin-2-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-[(5-bromopyrimidin-2-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide" is a structurally complex molecule that may have potential biological activity due to the presence of various functional groups known to interact with biological targets. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their synthesis, characterization, and biological activities, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves carbon-carbon coupling reactions, as demonstrated in the synthesis of pyridine derivatives through such methods . The synthesis of related compounds, such as pyrrolidine derivatives, involves electrophilic substitution reactions and may include steps like the Japp-Klingemann and Fischer indole cyclization reactions . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate pyrimidinyl and naphthyl substituents onto a pyrrolidine scaffold.
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using techniques such as X-ray crystallography, as seen with the characterization of bromo-indazole derivatives . Additionally, computational methods like density functional theory (DFT) can predict and confirm the molecular structure, as well as provide insights into electronic properties and potential bioactivity . These techniques would likely be applicable in determining the precise structure of "3-[(5-bromopyrimidin-2-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide."
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through various chemical reactions. For instance, the interaction of pyridine derivatives with different reagents can lead to the formation of a variety of heterocyclic structures, indicating a rich chemistry that could be explored for the target compound . The presence of bromine atoms in the structure suggests potential for further functionalization through nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like the one can be inferred from related structures. For example, the presence of halogen atoms and the pyrrolidine ring may influence the lipophilicity and binding affinity to biological targets . The compound's spectroscopic properties, such as IR and NMR spectra, can be characterized and compared with similar molecules to predict its behavior . Additionally, the compound's potential for forming hydrogen bonds and stacking interactions could affect its solid-state packing and stability .
科学的研究の応用
Anticancer Applications
A study by Gouhar and Raafat (2015) discussed the synthesis of a series of compounds, including those with similar structures, evaluated as anticancer agents. Their work highlights the potential of structurally related compounds in cancer treatment, underscoring the importance of chemical synthesis in developing new therapeutic agents (Gouhar & Raafat, 2015).
Antibacterial and Antifungal Activities
Voskienė et al. (2012) synthesized new derivatives containing 5-oxopyrrolidine moieties and evaluated them for potential antibacterial and antifungal activities. Their research indicates the potential of similar compounds in combating microbial infections, highlighting the significance of chemical modifications in enhancing biological activity (Voskienė et al., 2012).
Synthesis and Chemical Properties
Saeed et al. (2012) explored the chemical properties and synthesis of naphthalene carboxamide derivatives, providing insights into the structural features that influence the molecular interactions and stability of such compounds. This research could be relevant for understanding the chemical behavior of compounds with similar structures (Saeed et al., 2012).
特性
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxy-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O2/c21-16-11-22-19(23-12-16)27-17-8-9-25(13-17)20(26)24-10-15-6-3-5-14-4-1-2-7-18(14)15/h1-7,11-12,17H,8-10,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVKVLXWTSTSAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-bromopyrimidin-2-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2532454.png)

![Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate](/img/structure/B2532456.png)
![4-{4-methoxy-[1,4'-bipiperidine]-1'-carbonyl}-N,N-dimethylaniline](/img/structure/B2532457.png)

![(Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2532461.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)pivalamide](/img/structure/B2532462.png)

![3-Bromo-2-chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2532468.png)



![2-Benzyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532472.png)